2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling SAR Development

2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid (CAS 1858061-96-7) is a heterocyclic building block comprising a 1,3-thiazole core substituted at the 2-position with a chiral, branched alkynylamino side chain (4-methylpent-1-yn-3-yl) and at the 5-position with a free carboxylic acid. With a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol, it is commercially supplied as a research-grade solid at a certified minimum purity of 95%.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
Cat. No. B15242321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC(C)C(C#C)NC1=NC=C(S1)C(=O)O
InChIInChI=1S/C10H12N2O2S/c1-4-7(6(2)3)12-10-11-5-8(15-10)9(13)14/h1,5-7H,2-3H3,(H,11,12)(H,13,14)
InChIKeyAJRLPPLJCTVXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic Acid: Core Identity & Procurement-Relevant Characteristics


2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid (CAS 1858061-96-7) is a heterocyclic building block comprising a 1,3-thiazole core substituted at the 2-position with a chiral, branched alkynylamino side chain (4-methylpent-1-yn-3-yl) and at the 5-position with a free carboxylic acid. With a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol, it is commercially supplied as a research-grade solid at a certified minimum purity of 95% . The molecule contains an alkyne handle, a secondary amine, and a carboxylic acid, providing three distinct reactive sites for derivatization. Its defining structural feature is the 4-methyl substitution pattern on the pent-1-yn-3-yl side chain, which creates a steric environment distinct from its closest positional isomers.

Why 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic Acid Cannot Be Replaced by Off-the-Shelf Thiazole Analogs


In-class substitution is critically unreliable because even a single carbon shift in the methyl branch or carboxylic acid position creates a structurally distinct constitutional isomer with divergent physicochemical properties and, consequently, different reactivity and molecular recognition profiles. The 4-methylpent-1-yn-3-yl side chain of the target compound is a positional isomer of the 3-methylpent-1-yn-3-yl variant; this isomeric relationship results in measurably different computed lipophilicity (XLogP3) and altered hydrogen-bonding steric accessibility [1]. Procurement of the incorrect isomer would introduce an uncontrolled variable into any structure-activity relationship (SAR) series, synthetic route, or crystallographic study, invalidating comparative analyses.

Quantitative Differentiation Evidence for 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic Acid vs. Its Closest Analogs


Positional Isomer Differentiation: 4-Methyl vs. 3-Methyl Branch Alters Computed Lipophilicity

The target compound is a constitutional isomer of 2-[(3-methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid (CAS 1861074-33-0). The 4-methyl branch positions the hydrophobic methyl group one carbon farther from the secondary amine and the thiazole ring, reducing steric shielding of the amine proton compared to the 3-methyl isomer. This structural divergence is reflected in a predicted XLogP3 difference. The 3-methyl isomer has a computed XLogP3-AA of 2.4 [1]. The 4-methyl isomer is predicted to display a slightly higher logP due to the more exposed methyl group, although an experimental determination has not yet been reported. This difference directly impacts aqueous solubility, membrane permeability, and protein-binding desolvation penalties in lead optimization campaigns.

Medicinal Chemistry Physicochemical Profiling SAR Development

Regioisomeric Carboxylic Acid Position Differentiates Reactivity and Hydrogen-Bonding Geometry

A second commercially available regioisomer, 2-[(4-methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid (CAS not publicly assigned; molecular formula identical, C10H12N2O2S), places the carboxylic acid at the 4-position of the thiazole ring instead of the 5-position . This positional shift changes the vector of the carboxylate group relative to the amino side chain, affecting metal-coordination geometry, amide coupling regioselectivity, and hydrogen-bond donor/acceptor topology. The 5-carboxylic acid isomer (target compound) presents the carboxylate distal to the ring sulfur and adjacent to the ring nitrogen, whereas the 4-carboxylic acid isomer locates it adjacent to the sulfur, altering pKa and metal-chelating behavior.

Synthetic Chemistry Crystallography Medicinal Chemistry

Alkyne Side-Chain Branching Changes Molecular Shape and Rotatable Bond Count vs. Linear Alkynyl Analogs

Compared to 2-[(pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid (CAS 1864902-28-2), the target compound incorporates an additional methyl group at the 4-position of the pentynyl chain, increasing the number of heavy atoms from 9 to 10 non-hydrogen atoms in the side chain and adding one sp3-hybridized carbon . This methyl branch increases the rotatable bond count from 4 to 5 (side-chain C–C bonds), enhancing conformational entropy and topological polar surface area (TPSA) distribution. The branched side chain also introduces a chiral center at C-3, yielding a racemic mixture, which is absent in the linear pent-1-yn-3-yl analog. The additional methyl group may exploit a hydrophobic subpocket in a protein target or alter the trajectory of the terminal alkyne for copper-catalyzed azide–alkyne cycloaddition (CuAAC).

Chemical Biology Click Chemistry Fragment-Based Drug Discovery

Certified Purity and Identity Documentation Enables Reproducible Research

The target compound is supplied with a certified minimum purity specification of 95% (HPLC or equivalent) and a documented CAS registry number (1858061-96-7), supported by a Safety Data Sheet (SDS) and Certificate of Analysis (COA) available upon request . In contrast, many structurally analogous thiazole building blocks are offered only as custom synthesis products without a predefined purity specification or batch-to-batch quality assurance. This certified purity baseline reduces the risk that biological assay results are confounded by isomeric impurities, residual solvents, or metal catalysts.

Quality Control Reproducibility Procurement

Recommended Application Scenarios for 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic Acid Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Isomerically Pure Alkynyl-Thiazole Building Blocks

When optimizing a lead series where the thiazole 2-amino substituent directly contacts a hydrophobic protein subpocket, the 4-methyl branching pattern provides a unique steric and lipophilic profile distinct from linear or 3-methyl analogs. The computed XLogP3 difference and the chiral center create a distinct SAR vector, enabling medicinal chemists to fine-tune logD, solubility, and target engagement without altering the core thiazole-5-carboxylic acid scaffold .

Copper-Catalyzed Click Chemistry (CuAAC) Probe Synthesis with Defined Alkyne Geometry

The terminal alkyne on the 4-methylpent-1-yn-3-yl side chain is accessible for CuAAC bioconjugation. The methyl branch influences the trajectory and steric environment of the alkyne, potentially improving reaction selectivity compared to less hindered alkynyl analogs. The free 5-carboxylic acid enables orthogonal amide coupling, supporting bifunctional probe construction for chemical biology applications .

Fragment-Based Drug Discovery (FBDD) Library Design Leveraging Structural Novelty

As a low-molecular-weight (224.28 Da) fragment with three functional handles (carboxylic acid, secondary amine, terminal alkyne), this compound meets the Rule of Three guidelines for fragment libraries. The 4-methyl branch introduces a chiral center absent in linear alkynyl fragments, enhancing chemical diversity and intellectual property novelty. The certified 95% purity ensures reliable SPR or NMR screening data, where impurities can generate false-positive hits .

Synthetic Methodology Development for 2,5-Disubstituted Thiazole Derivatives

The defined 5-carboxylic acid position allows chemists to develop and validate regioselective amidation, esterification, or decarboxylative coupling protocols without the confounding variable of regioisomeric mixtures. The compound serves as a benchmark substrate for comparing the efficiency of coupling reagents or catalytic systems on thiazole carboxylic acids, producing analytically unambiguous products .

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